molecular formula C20H18N2O2 B2843574 N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 852137-89-4

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2843574
CAS RN: 852137-89-4
M. Wt: 318.376
InChI Key: ZJVZRHBVSDKYIE-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Chemical Behavior and Synthesis

Studies have detailed the chemical synthesis and behavior of compounds structurally related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide. For instance, the Claisen—Eschenmoser reaction has been utilized for creating hydroxymethylbenzofurans and -indoles, showcasing the versatility of these frameworks in synthetic chemistry (Mukhanova et al., 2007).

Metabolic Studies

Research involving glucokinase activators structurally akin to this compound has provided insights into their metabolism and pharmacokinetics. One study demonstrated the use of humanized chimeric mice to simulate human plasma concentration–time profiles, aiding in understanding the metabolism of such compounds (Kamimura et al., 2017).

Pharmacological Potential

The synthesis and biological evaluation of benzofuran carboxamide derivatives have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Such studies underscore the therapeutic potential of benzofuran derivatives in treating various conditions (Lavanya et al., 2017).

Molecular Imaging

Efforts to create new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase have involved compounds with similar structural motifs, indicating the potential for benzofuran derivatives in diagnostic imaging (Wang et al., 2005).

Drug Discovery and Development

The development of new bioactive chemical entities based on the benzofuran scaffold has been a significant area of interest. This includes the synthesis of derivatives with antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, demonstrating the versatility of these compounds in drug discovery (Sindhe et al., 2016).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative. For example, some indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction in this field could involve the synthesis of new indole derivatives and the exploration of their therapeutic potential.

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-9-16-10-14(7-8-17(16)22(13)2)12-21-20(23)19-11-15-5-3-4-6-18(15)24-19/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVZRHBVSDKYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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